Bromomethanesulfonic acid

Übersicht

Beschreibung

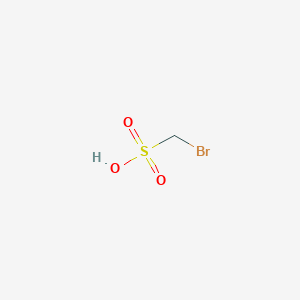

Bromomethanesulfonic acid is an organosulfur compound with the chemical formula CH3BrO3S. It is a brominated derivative of methanesulfonic acid and is known for its reactivity and utility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromomethanesulfonic acid can be synthesized through the bromination of methanesulfonic acid. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methanesulfonic acid.

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the continuous addition of bromine to methanesulfonic acid in a reactor, followed by purification steps to isolate the desired product. The industrial production methods are optimized for efficiency and yield, ensuring a consistent supply of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bromomethanesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: It can be reduced to form methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous conditions.

Major Products

Substitution: Products include various substituted methanesulfonic acid derivatives.

Oxidation: Products include sulfonic acid derivatives.

Reduction: The primary product is methanesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Inhibition of Methanogenesis

- Case Study : A study published in Applied and Environmental Microbiology demonstrated that adding BES to ruminal samples stimulated the production of acetic acid while inhibiting methane formation. This was particularly evident when BES was used at concentrations of 1 mM and 5 mM, leading to a reduction in methane production by over 95% compared to controls .

-

Understanding Syntrophic Relationships

- Application : Researchers have utilized BES to elucidate syntrophic relationships between different microbial populations. By inhibiting methanogenesis, they observed how hydrogen-consuming bacteria could take over the role of methane production, revealing potential partnerships crucial for organic matter degradation.

-

Fermentation Studies

- Research Findings : In vitro fermentation studies indicated that BES affects the fermentation characteristics within the rumen. It was found that BES treatment increased hydrogen production while decreasing total gas and methane production, demonstrating its potential as a tool for studying fermentation dynamics .

- Biogas Production Optimization

Table 1: Effects of BES on Methane Production

| Concentration of BES (mM) | % Reduction in Methane Production | Observed Metabolites |

|---|---|---|

| 0 | 0% | CH₄ |

| 1 | ~63% | CH₄, Acetate |

| 5 | >95% | Acetate, Formate |

Table 2: Fermentation Characteristics with BES Treatment

| Treatment Group | Total Gas Production (mL) | Methane Production (mL) | Hydrogen Production (mL) |

|---|---|---|---|

| Control | 100 | 80 | 10 |

| BES (1 mM) | 70 | 30 | 20 |

| BES (5 mM) | 20 | 5 | 50 |

Wirkmechanismus

The mechanism of action of bromomethanesulfonic acid involves its reactivity as a sulfonic acid derivative. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonic Acid: The parent compound of bromomethanesulfonic acid, lacking the bromine atom.

Bromoethanesulfonic Acid: A similar compound with an ethyl group instead of a methyl group.

Chloromethanesulfonic Acid: A chlorinated derivative of methanesulfonic acid.

Uniqueness

This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. This makes it valuable in specific chemical reactions and applications where bromine’s presence is advantageous.

Biologische Aktivität

Bromomethanesulfonic acid (BMSA) is a halogenated organic compound that has garnered attention for its biological activity, particularly in microbial ecology and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with BMSA, focusing on its role as an inhibitor in various biochemical processes, especially methanogenesis.

This compound is structurally related to other sulfonic acids and is characterized by the presence of bromine and sulfur in its molecular structure. Its chemical formula is , which allows it to interact with various biological systems.

BMSA primarily functions as an inhibitor of methanogenic archaea, microorganisms responsible for methane production. This inhibition is crucial in studies related to anaerobic digestion and biogas production, as it allows researchers to selectively inhibit methane formation while promoting other metabolic pathways.

Biological Activity

-

Inhibition of Methanogenesis :

- BMSA has been demonstrated to effectively inhibit methane production in anaerobic environments. For instance, a study indicated that the addition of BMSA resulted in significant reductions in methane emissions from soil slurries, allowing for enhanced activity of phototrophic nitrogen-fixing bacteria .

- Another investigation showed that BMSA could stimulate the production of acetic acid and hydrogen consumption by other bacterial populations when co-inoculated with specific acetogenic bacteria.

-

Effects on Microbial Communities :

- Research has indicated that the presence of BMSA alters the dynamics of microbial communities. For example, it enhances the production of formate and acetate in cultures where methanogenesis is inhibited . This indicates that BMSA not only inhibits certain pathways but can also redirect metabolic flux towards alternative substrates.

-

Case Studies :

- In a study focusing on dairy wastewater, the use of BMSA as a chemical pretreatment led to higher hydrogen yield and substrate removal efficiency compared to control experiments . The results highlighted its potential application in biohydrogen generation processes.

- Another case study demonstrated that BMSA could stimulate reductive acetogenesis in ruminal ecosystems, leading to increased acetic acid production when combined with specific microbial strains .

Data Table: Summary of Biological Effects

Research Findings

- Microbial Interactions : The interaction between methanogens and other microbial groups can be significantly altered by BMSA. For example, its inhibitory effects on methanogens have been shown to increase the activity of hydrogenotrophic bacteria, which utilize hydrogen produced during fermentation processes .

- Environmental Applications : Given its ability to inhibit methane formation, BMSA has potential applications in environmental management, particularly in reducing greenhouse gas emissions from agricultural practices .

Eigenschaften

IUPAC Name |

sodium;bromomethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYVLIWKJMBHJO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34239-78-6 | |

| Record name | sodium bromomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromomethanesulfonic acid interact with its target to inhibit methanogenesis? What are the downstream effects of this inhibition?

A1: this compound acts as a structural analog of 2-(methylthio)ethanesulfonic acid (CH3-S-CoM), a key substrate involved in the final step of methane formation in methanogenic archaebacteria [, ]. This final step is catalyzed by the enzyme CH3-S-CoM reductase. The structural similarity allows this compound to competitively inhibit the enzyme by binding to the active site, effectively blocking CH3-S-CoM from binding and undergoing the reductive demethylation that produces methane [, ]. As a result, methane production is inhibited.

Q2: Are there any studies investigating the Structure-Activity Relationship (SAR) of this compound and its analogs in the context of methanogenesis inhibition?

A2: Yes, the research by Olson et al. [] explores the SAR by synthesizing and testing modified analogs of both CH3-S-CoM and its co-substrate, N-7-(mercaptoheptanoyl)-L-threonine O3-phosphate (HS-HTP). They found that altering the chain length in these analogs affected their ability to be processed by the CH3-S-CoM reductase, highlighting the importance of specific structural features for substrate binding and enzyme activity. While the study primarily focused on understanding substrate specificity, it indirectly provides insights into the SAR of potential inhibitors like this compound, suggesting that even minor structural modifications could impact its inhibitory potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.